GW 766994: Clinical Advancement and Human Safety Data Outperform Preclinical CCR3 Antagonists
GW 766994 has been evaluated in a randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT01160224) involving 60 patients with asthma and eosinophilic bronchitis [1]. This provides a level of human safety and tolerability data unavailable for many preclinical CCR3 antagonists like SB-328437 or BMS-639623 [2]. AXP1275 is another CCR3 antagonist with clinical data, but published quantitative results are limited to a small proof-of-mechanism study [3]. GW 766994's clinical trial demonstrated that the compound achieved plasma concentrations consistent with >90% receptor occupancy over a 10-day dosing period at 300 mg twice daily, yet did not significantly reduce sputum eosinophils—a key insight into the compound's in vivo pharmacodynamics [1].
| Evidence Dimension | Clinical Development Phase |
|---|---|
| Target Compound Data | Phase 2 completed; 60 patients; 300 mg BID for 10 days [1] |
| Comparator Or Baseline | SB-328437 (preclinical; no human data), BMS-639623 (preclinical/early development status unclear), AXP1275 (Phase 1/2a proof-of-mechanism) |
| Quantified Difference | Qualitative: Clinical safety and tolerability data in humans for GW 766994 vs. none for SB-328437 and BMS-639623 |
| Conditions | Human subjects with asthma and eosinophilic bronchitis; randomized, double-blind, placebo-controlled trial |
Why This Matters
Procurement decisions for translational research or clinical studies require compounds with established human safety profiles; GW 766994's Phase 2 data mitigate the risk of unexpected toxicity compared to purely preclinical alternatives.
- [1] Neighbour H, et al. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial. Clin Exp Allergy. 2014 Apr;44(4):508-16. View Source
- [2] MedChemExpress. BMS-639623. Product Datasheet. Accessed 2026. View Source
- [3] Gauvreau GM, et al. The effects of a CCR3 inhibitor, AXP1275, on allergen‐induced airway responses in adults with mild‐to‐moderate atopic asthma. Clin Exp Allergy. 2018 Apr;48(4):445-451. View Source
